- Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations, Russian Journal of Organic Chemistry, 2014, 50(3), 412-421
Cas no 93439-79-3 (3-Amino-4-(4-methoxyphenyl)pyrazole)
93439-79-3 structure
Product Name:3-Amino-4-(4-methoxyphenyl)pyrazole
CAS-Nr.:93439-79-3
MF:C10H11N3O
MW:189.213841676712
MDL:MFCD06825218
CID:1087712
PubChem ID:2766938
Update Time:2025-08-04
3-Amino-4-(4-methoxyphenyl)pyrazole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-(4-Methoxyphenyl)-1H-pyrazol-5-amine
- 4-(4-methoxyphenyl)-1H-Pyrazol-3-amine
- 4-(4-methoxyphenyl)-1H-pyrazol-5-amine(SALTDATA: FREE)
- 4-(4-Methoxyphenyl)-1H-pyrazol-3-amine (ACI)
- Pyrazole, 3(or 5)-amino-4-(p-methoxyphenyl)- (7CI)
- 4-(4-Methoxyphenyl)-1H-pyrazol-3-ylamine
- 1H-Pyrazol-3-amine, 4-(4-methoxyphenyl)-
- MFCD00141526
- 4-(4-Methoxyphenyl)-1H-pyrazol-5-amine, AldrichCPR
- DB-079570
- STK667008
- Oprea1_078392
- FS-2074
- 1H-Pyrazol-5-amine, 4-(4-methoxyphenyl)-
- ALBB-015325
- AKOS023883191
- BDBM59836
- 3-Amino-4-(4-methoxyphenyl)pyrazole
- 11G-044
- HMS3315J20
- EN300-742283
- SMR000125223
- 4-(4-Methoxy-phenyl)-2H-pyrazol-3-ylamine
- 4-(4-Methoxyphenyl)-1H-pyrazol-3-amine, AldrichCPR
- AKOS000345117
- [4-(4-methoxyphenyl)-1H-pyrazol-5-yl]amine
- MLS000539565
- cid_2766938
- DTXSID80377606
- HMS2160I23
- SCHEMBL2851246
- CHEMBL1470629
- 93439-79-3
- SY336250
-
- MDL: MFCD06825218
- Inchi: 1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13)
- InChI-Schlüssel: KMQAYHNPVNGXMQ-UHFFFAOYSA-N
- Lächelt: N1=C(N)C(C2C=CC(OC)=CC=2)=CN1
Berechnete Eigenschaften
- Genaue Masse: 189.090211983g/mol
- Monoisotopenmasse: 189.090211983g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 2
- Komplexität: 180
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topologische Polaroberfläche: 63.9Ų
3-Amino-4-(4-methoxyphenyl)pyrazole Sicherheitsinformationen
- Code der Gefahrenkategorie: 22
-
Identifizierung gefährlicher Stoffe:
3-Amino-4-(4-methoxyphenyl)pyrazole Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM275401-5g |
4-(4-Methoxyphenyl)-1H-pyrazol-5-amine |
93439-79-3 | 95% | 5g |
$511 | 2021-08-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00312-1g |
4-(4-Methoxyphenyl)-1H-pyrazol-5-amine |
93439-79-3 | - | 1g |
¥4438.0 | 2024-07-19 | |
| Fluorochem | 033517-250mg |
4-(4-Methoxyphenyl)-1H-pyrazol-3-ylamine |
93439-79-3 | 95% | 250mg |
£72.00 | 2022-02-28 | |
| Fluorochem | 033517-1g |
4-(4-Methoxyphenyl)-1H-pyrazol-3-ylamine |
93439-79-3 | 95% | 1g |
£110.00 | 2022-02-28 | |
| TRC | A294490-250mg |
3-Amino-4-(4-methoxyphenyl)pyrazole |
93439-79-3 | 250mg |
$ 310.00 | 2022-06-08 | ||
| TRC | A294490-500mg |
3-Amino-4-(4-methoxyphenyl)pyrazole |
93439-79-3 | 500mg |
$ 515.00 | 2022-06-08 | ||
| TRC | A294490-1000mg |
3-Amino-4-(4-methoxyphenyl)pyrazole |
93439-79-3 | 1g |
$ 825.00 | 2022-06-08 | ||
| Chemenu | CM275401-1g |
4-(4-Methoxyphenyl)-1H-pyrazol-5-amine |
93439-79-3 | 95% | 1g |
$137 | 2024-07-19 | |
| Chemenu | CM275401-5g |
4-(4-Methoxyphenyl)-1H-pyrazol-5-amine |
93439-79-3 | 95% | 5g |
$550 | 2024-07-19 | |
| abcr | AB257441-250 mg |
4-(4-Methoxyphenyl)-1H-pyrazol-5-amine; 95% |
93439-79-3 | 250MG |
€151.40 | 2022-06-11 |
3-Amino-4-(4-methoxyphenyl)pyrazole Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Hydrazine Solvents: Ethanol , Acetic acid ; 50 °C; 2 h, 50 °C; 5 h, reflux; reflux → rt
1.2 Reagents: Ammonia Solvents: Water ; pH 9, cooled
1.2 Reagents: Ammonia Solvents: Water ; pH 9, cooled
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, 50 °C; 5 h, reflux; reflux → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 9
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 9
Referenz
- Study of regioselectivity of reactions between 3(5)-aminopyrazoles and 2-acetylcycloalkanones, Russian Journal of Organic Chemistry, 2012, 48(8), 1111-1120
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Ethanol ; 10 min, rt
1.2 1 h, reflux
1.3 Reagents: Acetic acid Solvents: Water ; pH 3.9
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 3 h, 98 °C; 98 °C → rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; 20 min, reflux; reflux → rt
1.6 Reagents: Ammonium hydroxide Solvents: Water
1.2 1 h, reflux
1.3 Reagents: Acetic acid Solvents: Water ; pH 3.9
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 3 h, 98 °C; 98 °C → rt
1.5 Reagents: Hydrochloric acid Solvents: Water ; 20 min, reflux; reflux → rt
1.6 Reagents: Ammonium hydroxide Solvents: Water
Referenz
- Preparation of pyrazolo[1,5a]pyrimidin-7-ylamines for the treatment of Eph receptor-related neurological disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Benzene ; rt → reflux; 0.8 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Preparation of new triazine derivatives as antioxidants and/or neuroprotectants, Australia, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Preparation of pyrazolo[1,5-a]pyrimidines as anticancer drugs., World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux; reflux → rt
Referenz
- Pyrazolo[1,5-a]pyrimidines. identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides, Journal of Combinatorial Chemistry, 2007, 9(3), 507-512
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux
Referenz
- Overcoming the Limitations of Fragment Merging: Rescuing a Strained Merged Fragment Series Targeting Mycobacterium tuberculosis CYP121, ChemMedChem, 2013, 8(9), 1451-1456
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Hydrazine Catalysts: Acetic acid Solvents: Benzene ; 24 h, reflux
Referenz
- Use of α-formyl-α-arylacetonitriles in heterocyclic synthesis, Journal de la Societe Chimique de Tunisie, 2006, 8(1), 1-9
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: Toluene ; 3 h, rt → reflux
Referenz
- Pyrazolopyrimidinone compounds for the inhibition of PASK and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ; 10 min, 160 °C
Referenz
- A new, one-pot, multicomponent synthesis of 5-aza-9-deaza-adenines under microwave irradiation, Tetrahedron Letters, 2014, 55(37), 5159-5163
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Ethanol ; 10 min, rt; 1 h, reflux
1.2 Reagents: Hydrazine Solvents: Acetic acid ; 3 h, 98 °C; 98 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, reflux; reflux → rt
1.4 Reagents: Ammonia Solvents: Water ; basified
1.2 Reagents: Hydrazine Solvents: Acetic acid ; 3 h, 98 °C; 98 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, reflux; reflux → rt
1.4 Reagents: Ammonia Solvents: Water ; basified
Referenz
- A preparation of 7-aminopyrazolo[1,5-a]pyrimidine derivatives, useful for the treatment of protein kinase dependent diseases, United States, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
Referenz
- Synthesis and BZR affinity of pyrazolo[1,5-a]pyrimidine derivatives. Part 2: Further investigations on the 3-aryl substituents, Medicinal Chemistry Research, 2000, 10(2), 92-113
3-Amino-4-(4-methoxyphenyl)pyrazole Raw materials
3-Amino-4-(4-methoxyphenyl)pyrazole Preparation Products
3-Amino-4-(4-methoxyphenyl)pyrazole Verwandte Literatur
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Jason Wan Lab Chip, 2020,20, 4528-4538
93439-79-3 (3-Amino-4-(4-methoxyphenyl)pyrazole) Verwandte Produkte
- 93690-16-5(4-(3-Methoxyphenyl)-1H-pyrazol-5-amine dihydrochloride)
- 909858-12-4(4-(2,4-Dimethoxyphenyl)-1H-pyrazol-3-amine)
- 173678-15-4(4-(2-Methoxyphenyl)-1H-pyrazol-5-amine)
- 40545-63-9(4-(4-methylphenyl)-1H-pyrazol-3-amine)
- 57999-06-1(4-Phenyl-1H-pyrazol-5-amine)
- 262298-03-3(1H-Pyrazol-3-amine,4-(4-methoxy-2-methylphenyl)-5-methyl-)
- 5591-70-8(4-phenyl-1H-pyrazol-5-amine)
- 861251-10-7(4-(3,4,5-Trimethoxyphenyl)-1H-pyrazol-3-amine)
- 40545-62-8(4-(3-methylphenyl)-1H-pyrazol-3-amine)
- 278600-50-3(4-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine)
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